(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine
Overview
Description
(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine is a chiral compound with a pyrrolidine backbone. It contains two diphenylphosphino groups attached to the pyrrolidine ring. The BOC (tert-butoxycarbonyl) protecting group shields the amino functionality, ensuring stability during synthetic processes.
Synthesis Analysis
The synthesis of this compound involves several steps. Typically, it begins with the preparation of the chiral pyrrolidine scaffold, followed by the introduction of the diphenylphosphino substituents. Protecting groups like BOC are strategically employed to control reactivity and stereochemistry during the synthesis.
Molecular Structure Analysis
The molecular structure of (2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine consists of the following components:
- Pyrrolidine Ring : A five-membered ring with nitrogen and carbon atoms.
- Diphenylphosphino Groups : Two phosphorus atoms attached to phenyl rings.
- BOC Protecting Group : Tert-butoxycarbonyl group shielding the amino functionality.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Cross-Coupling Reactions : The diphenylphosphino groups can engage in Suzuki, Heck, or Stille couplings.
- Asymmetric Transformations : Leveraging the chiral centers, it can serve as a ligand in asymmetric catalysis.
- Hydrogenation and Reduction : The pyrrolidine ring may undergo hydrogenation or reduction.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior to assess purity.
- Solubility : Determine solubility in various solvents.
- Spectroscopic Data : Collect NMR, IR, and mass spectrometry data for characterization.
Scientific Research Applications
Asymmetric Catalysis
(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine has significant applications in asymmetric catalysis. For instance, its rhodium complexes have been found highly effective in the asymmetric hydrogenation of itaconic acid derivatives, which is a crucial step in the synthesis of new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989). Similarly, its platinum complexes are used in the asymmetric hydroformylation of olefins, demonstrating the versatility of this compound in various catalytic processes (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).
Synthesis of Chiral Ligands
This compound is also instrumental in the synthesis of chiral ligands. A study demonstrates its use in creating zwitterionic water-soluble chiral diphosphines ligands with amino acid moieties, which are crucial in developing more sophisticated and selective catalysts (Liu Guo-bing, 2010).
Development of Polyimides
In the field of polymer chemistry, derivatives of (2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine have been used in the synthesis of novel, thermally stable polyimides. These polyimides exhibit exceptional thermal stability, flame retardancy, and mechanical properties, making them suitable for advanced material applications (Chen, Liu, Tang, & Sheng, 2020).
Applications in Organic Synthesis
The compound also finds applications in organic synthesis, such as in the preparation of optically active intermediates. For example, it is used in the synthesis of enantiomerically enriched lactams, a class of compounds with significant pharmaceutical relevance (Dong & Alper, 2004).
Peptide Chemistry
Furthermore, analogs of this compound have been explored in peptide chemistry, illustrating the versatility and importance of this compound in various branches of chemical research (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Safety And Hazards
- Toxicity : Assess toxicity levels, especially considering the phosphorus-containing groups.
- Handling Precautions : Use appropriate protective gear during handling.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
Research avenues include:
- Applications : Explore catalysis, medicinal chemistry, or materials science.
- Derivatives : Synthesize analogs with modified substituents.
- Biological Studies : Investigate potential biological activities.
properties
IUPAC Name |
tert-butyl (2S,4S)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKBYZEJOQYIM-UCGGBYDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977042 | |
Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine | |
CAS RN |
61478-28-2 | |
Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-1-tert-Butoxycarbonyl-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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